molecular formula C22H24N4O5 B250148 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]

N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]

Cat. No.: B250148
M. Wt: 424.4 g/mol
InChI Key: CWFWKTISDBRESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide], also known as ODPA, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. ODPA is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure, making it an interesting molecule for various studies.

Mechanism of Action

The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been shown to bind to DNA and inhibit its replication, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has low toxicity and is well tolerated in vivo. It has been shown to have antioxidant properties and may have potential as a neuroprotective agent. Additionally, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been shown to have anti-inflammatory effects, making it a potential therapeutic for diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One advantage of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] is its versatility in applications. Its fluorescent properties make it useful as a probe for detecting metal ions, while its potential as an anti-cancer agent makes it an interesting compound for drug development. However, one limitation of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] is its relatively complex synthesis method, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]. One area of interest is its potential use as a therapeutic for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate its anti-cancer properties and potential use in drug development. Finally, research could be conducted to develop new synthetic methods for N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] that are more efficient and cost-effective.

Synthesis Methods

N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 1,2,5-oxadiazole to form N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide].

Scientific Research Applications

N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its antimicrobial properties and as a potential anti-cancer agent. Additionally, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been explored for its use in the development of new materials, such as polymers and liquid crystals.

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C22H24N4O5/c1-13-5-7-17(15(3)9-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-8-6-14(2)10-16(18)4/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28)

InChI Key

CWFWKTISDBRESU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=C(C=C(C=C3)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.